molecular formula C17H18FNO2 B4040615 N-benzyl-2-(2-fluorophenoxy)-N-methylpropanamide

N-benzyl-2-(2-fluorophenoxy)-N-methylpropanamide

Cat. No.: B4040615
M. Wt: 287.33 g/mol
InChI Key: RXSVPNKBMLNRDJ-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-fluorophenoxy)-N-methylpropanamide is a synthetic amide derivative characterized by a benzyl group, a 2-fluorophenoxy substituent, and a methyl-propanamide backbone. The compound’s design leverages fluorinated aromatic rings and amide linkages, common features in drug discovery for optimizing target binding and pharmacokinetics .

Properties

IUPAC Name

N-benzyl-2-(2-fluorophenoxy)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-13(21-16-11-7-6-10-15(16)18)17(20)19(2)12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSVPNKBMLNRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC=CC=C1)OC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-fluorophenoxy)-N-methylpropanamide typically involves the reaction of 2-(2-fluorophenoxy)propanoic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with methyl iodide to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-fluorophenoxy)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-(2-fluorophenoxy)-N-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Biology: Research studies focus on its interactions with biological systems, including its effects on cellular processes and enzyme activities.

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-fluorophenoxy)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Implications
Compound Name Key Substituents Biological Activity Impact on Properties Reference
N-benzyl-2-(2-fluorophenoxy)-N-methylpropanamide 2-fluorophenoxy, benzyl, methyl-propanamide Unknown (structural inference) High lipophilicity (benzyl), metabolic stability (fluoro) N/A
I-21 (Peptidomimetic) 3,5-difluorophenyl, methoxyphenyl, indole Anti-HIV Enhanced target binding (difluoro), solubility (methoxy)
(R)-AS-1 Dioxopyrrolidin, benzyl Antiseizure Stereospecific activity (R-enantiomer)
N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide 4-hydroxyphenoxy, 2-fluorophenyl Unknown Increased polarity (hydroxyl), reduced metabolic stability
Flurbiprofen-amphetamine hybrid Biphenyl-fluorophenyl, amphetamine moiety Potential CNS activity Dual NSAID/stimulant effects

Key Observations :

  • Benzyl vs. Indole/Biphenyl Groups : The benzyl group in the target compound increases lipophilicity, favoring blood-brain barrier penetration, whereas indole (I-21) or biphenyl () moieties enable π-π stacking with aromatic residues in enzymes or receptors .
  • Stereochemistry : Unlike (R)-AS-1, where the R-enantiomer shows superior antiseizure activity, the target compound’s stereochemical configuration (if chiral) remains undetermined but could critically influence efficacy .

Pharmacological Activity Trends

  • Anti-HIV Potential: Peptidomimetics like I-21 and I-22 () demonstrate that difluorophenyl and naphthyl groups enhance capsid binding, suggesting that the target compound’s fluorophenoxy group might be optimized for similar viral targets .
  • Antiseizure Activity: (R)-AS-1 highlights the importance of pyrrolidinone rings and stereochemistry in anticonvulsant effects, whereas the target compound’s fluorophenoxy group may redirect activity toward non-CNS targets .
  • Hybrid Molecules: The flurbiprofen-amphetamine hybrid () combines NSAID and stimulant motifs, implying that the target compound’s benzyl and fluorophenoxy groups could be tailored for dual-target therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-2-(2-fluorophenoxy)-N-methylpropanamide
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N-benzyl-2-(2-fluorophenoxy)-N-methylpropanamide

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